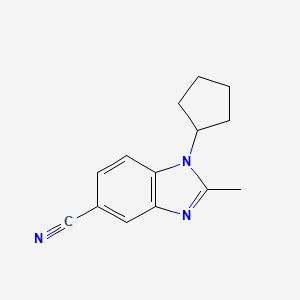

1-Cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile

Descripción

IUPAC Nomenclature and Molecular Formula Analysis

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, providing precise identification of the compound's structural components. The name indicates the presence of a cyclopentyl ring attached to the nitrogen atom at position 1 of the benzodiazole core, a methyl group substituted at position 2, and a nitrile functional group located at position 5. This systematic naming approach clearly delineates the molecular architecture and enables unambiguous identification within chemical databases and literature.

The molecular formula C14H15N3 represents the elemental composition of this heterocyclic compound, indicating the presence of fourteen carbon atoms, fifteen hydrogen atoms, and three nitrogen atoms. The molecular weight of 225.29 grams per mole reflects the substantial size of this substituted benzodiazole derivative compared to simpler analogues. The Chemical Abstracts Service registry number 1403483-73-7 provides a unique identifier for this specific compound structure. The molecular formula analysis reveals the contribution of each structural component to the overall composition, with the cyclopentyl group contributing five carbon atoms and nine hydrogen atoms, the methyl substitution adding one carbon and three hydrogens, and the benzodiazole core with nitrile functionality accounting for the remaining atoms.

The complexity parameter of 326 indicates the intricate nature of this molecular structure, reflecting the multiple ring systems and functional groups present within the molecule. The covalently-bonded unit count of 1 confirms that the compound exists as a single molecular entity without discrete fragments. The heavy atom count of 17 encompasses all non-hydrogen atoms in the structure, providing insight into the molecular density and potential intermolecular interactions. These quantitative descriptors collectively characterize the molecular architecture and provide benchmarks for comparative analysis with related compounds.

Crystallographic Data and Conformational Isomerism

Crystallographic analysis of benzodiazole derivatives reveals important structural information regarding molecular packing and conformational preferences. Studies of related 1-n-butyl-2-substituted-benzimidazole-5-carbonitrile compounds demonstrate significant conformational variations depending on substituent patterns. The crystallographic investigation of 1-n-butyl-2-(3'-chlorophenyl)-benzimidazole-5-carbonitrile hemihydrate revealed triclinic space group P1 symmetry with unit cell parameters including a = 8.7682 angstroms, b = 12.9392 angstroms, and c = 15.4435 angstroms. The presence of two distinct molecules with similar conformations in the asymmetric unit demonstrates the potential for conformational polymorphism in substituted benzodiazole systems.

Conformational isomerism plays a crucial role in determining the solid-state properties and biological activity of benzodiazole derivatives. Research on related benzimidazole compounds has identified the significance of rotational barriers around key bonds, particularly those involving aromatic substituents. The presence of the arene ring at the benzimidazole 2-position increases the rotational barrier of substituted aromatic rings, leading to distinct conformational preferences. Theoretical calculations confirm that conformational isomerism contributes to the complexity of high-Z' crystal structures, where multiple independent molecules occupy the asymmetric unit.

The dihedral angles between ring systems represent critical structural parameters governing molecular conformation and packing efficiency. In benzimidazole-5-carbonitrile derivatives, the benzimidazole ring systems typically make dihedral angles ranging from 28.97 to 49.29 degrees with attached phenyl rings. These angular relationships directly influence the molecular planarity and potential for intermolecular interactions. The cyclopentyl substitution in this compound introduces additional conformational flexibility compared to planar aromatic substituents, potentially leading to distinct crystallographic arrangements.

Hydrogen bonding patterns and aromatic interactions significantly influence crystal packing arrangements in benzodiazole derivatives. Weak aromatic π-π interactions and intermolecular hydrogen bonds define the crystal structure organization in many cases. The nitrile functionality at position 5 provides potential hydrogen bond acceptor capability, while the nitrogen atoms in the benzodiazole core can participate in various intermolecular interactions. Understanding these crystallographic features provides insights into the solid-state behavior and potential processing characteristics of this compound.

Comparative Analysis of Benzodiazole Core Modifications

The benzodiazole core structure serves as a versatile scaffold for chemical modification, with various substituent patterns producing distinct structural and functional properties. Comparative analysis of different benzodiazole derivatives reveals the impact of specific modifications on overall molecular architecture. The 2-methyl-1H-1,3-benzodiazole-4-carbonitrile derivative exhibits a molecular formula C9H7N3 and molecular weight of 157.17 grams per mole, representing a significantly smaller structure compared to the cyclopentyl-substituted analogue. This size difference demonstrates the substantial structural enhancement achieved through cyclopentyl substitution.

Research on related benzothiazole derivatives provides valuable comparative insights into heterocyclic ring modifications. The 1,3-benzothiazole-2-carbonitrile compound, with molecular formula C8H4N2S and molecular weight 160.2 grams per mole, represents an isosteric modification where sulfur replaces one nitrogen atom in the core ring system. Studies have shown that substitution of benzimidazole nuclei with benzothiazole systems can lead to altered antioxidant profiles and biological activities, indicating the significance of core heteroatom composition. These comparative studies reveal that isosteric modifications can produce substantial changes in molecular properties while maintaining similar overall structural frameworks.

The introduction of trifluoromethyl groups at the 2-position, as observed in benzimidazole-5-carbonitrile, 2-(trifluoromethyl) derivatives, produces compounds with molecular formula C9H4F3N3 and molecular weight 211.14 grams per mole. This modification demonstrates the impact of electron-withdrawing substituents on benzodiazole core properties. The trifluoromethyl substitution pattern contrasts significantly with the methyl group present in this compound, highlighting the range of electronic effects achievable through position 2 modifications.

Structural comparisons reveal that the cyclopentyl substitution at position 1 represents a unique modification strategy within the benzodiazole family. Related compounds such as 1-cyclopentyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid demonstrate alternative functional group arrangements while maintaining the cyclopentyl substitution pattern. The molecular formula C13H14N2O3 for this related compound illustrates how different functional groups at position 5 can significantly alter molecular composition while preserving the core structural framework. These comparative analyses demonstrate the versatility of the benzodiazole scaffold for generating structurally diverse compounds with varying properties.

Substituent Effects on Ring Planarity and Torsional Angles

Substituent effects on molecular planarity represent fundamental structural considerations in benzodiazole chemistry, directly influencing both physical properties and biological activity. Research on carboranyl compounds has demonstrated that increasing distorted dihedral angles between biphenyl rings gradually decreases emission efficiencies, with radiative decay constants decreasing linearly with increasing dihedral angles. These findings establish clear relationships between geometric planarity and molecular properties, providing important precedents for understanding substituent effects in benzodiazole systems.

The cyclopentyl substituent at position 1 of this compound introduces significant steric considerations that influence overall molecular geometry. Unlike planar aromatic substituents, the cyclopentyl group adopts a puckered ring conformation that creates distinct spatial relationships with the benzodiazole core. Theoretical calculations on related systems indicate that the presence of bulky substituents can increase rotational barriers and influence preferred conformational arrangements. The rotatable bond count of 1 for this compound suggests limited conformational flexibility around the cyclopentyl-nitrogen bond, potentially leading to preferred geometric arrangements.

The methyl substitution at position 2 provides additional structural constraints that influence ring planarity and substituent orientation. Studies of related compounds have shown that methyl groups at this position can affect crystal packing arrangements and molecular conformation. The steric demand of the methyl group may influence the relative orientation of the cyclopentyl substituent, creating specific geometric preferences that differ from unsubstituted analogues. The combination of 1-cyclopentyl and 2-methyl substitutions creates a unique steric environment that likely produces characteristic torsional angle preferences.

Computational analyses of benzodiazole derivatives reveal that substituent effects on orbital localization and electronic properties depend strongly on geometric arrangements. The molecular orbital contribution patterns change significantly as biphenyl ring systems become orthogonally distorted, with distorted geometries leading to isolation of orbital contributions and prevention of efficient electronic transitions. These findings suggest that the specific geometric arrangement of substituents in this compound will directly influence its electronic properties and potential applications. The nitrile functionality at position 5 adds an additional electronic component that may interact with the steric effects of the cyclopentyl and methyl substituents to produce unique structure-property relationships.

Propiedades

IUPAC Name |

1-cyclopentyl-2-methylbenzimidazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3/c1-10-16-13-8-11(9-15)6-7-14(13)17(10)12-4-2-3-5-12/h6-8,12H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBILYRHINIATQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1C3CCCC3)C=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Synthetic Strategy for Benzodiazole Derivatives

The synthesis of 1,3-benzodiazole derivatives, including 1-cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile, generally follows a multistep approach:

- Formation of the benzimidazole core : Typically achieved by condensation of o-phenylenediamine derivatives with appropriate carboxylic acid derivatives or aldehydes under acidic or oxidative conditions.

- Introduction of substituents : Alkylation or cyclization reactions introduce the cyclopentyl and methyl groups at the N-1 and C-2 positions, respectively.

- Functional group transformations : Installation of the nitrile group at the 5-position often involves substitution reactions or the use of nitrile-containing precursors.

A key recent methodology involves oxidative cross-dehydrogenative coupling (CDC) reactions that enable direct formation of heterocyclic rings with high atom economy and environmental compatibility, employing molecular oxygen as the oxidant and acetic acid as a catalyst.

Specific Preparation Route for this compound

While direct literature specifically detailing the synthesis of this compound is limited, the compound’s structural analogs and related benzimidazole derivatives provide insight into plausible synthetic routes:

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1. | Formation of 1,3-benzodiazole core | Condensation of o-phenylenediamine derivative with nitrile-substituted aldehyde or acid under acidic conditions (e.g., acetic acid) | Benzimidazole ring with nitrile at 5-position |

| 2. | N1-cyclopentylation | Alkylation using cyclopentyl halide or cyclopentyl-containing electrophile with base (e.g., Cs2CO3) in polar aprotic solvent (e.g., DMF) | Introduction of cyclopentyl group at N1 |

| 3. | C2-methylation | Methylation via methyl iodide or equivalent methylating agent under basic conditions | Methyl group at C2 position |

This synthetic scheme aligns with reported strategies for related benzimidazole derivatives and cyclization methodologies.

Oxidative Cross-Dehydrogenative Coupling (CDC) Approach

A notable synthetic advancement relevant to this compound class is the CDC reaction that directly constructs heterocyclic frameworks from N-amino-2-iminopyridines and cyclic β-diketones or nitrile-containing substrates under mild, green conditions:

- Reaction conditions : Ethanol solvent, acetic acid catalyst (6 equivalents), oxygen atmosphere (1 atm), 130 °C, 18 hours.

- Mechanism : Nucleophilic addition of enol form of diketone or nitrile substrate to N-amino intermediate, followed by oxidative dehydrogenation and cyclization.

- Advantages : High yield, environmentally friendly, avoids harsh reagents, and simple purification.

Though this method is described for pyrazolo[1,5-a]pyridine and pyrido[1,2-b]indazole derivatives, the mechanistic principles and conditions can be adapted for benzimidazole derivatives bearing nitrile and cyclopentyl substituents.

Research Findings and Optimization Data

From the oxidative CDC studies, the following observations are relevant for optimizing preparation:

| Parameter | Variation | Effect on Yield | Notes |

|---|---|---|---|

| Acetic acid equivalents | 2, 4, 6, 8 | Yield increased from 34% to 74% at 6 equiv; 8 equiv caused side products | Optimal at 6 equiv to avoid by-products |

| Atmosphere | Air, O2, Ar | O2 atmosphere gave near quantitative yield (94%); Ar atmosphere drastically reduced yield (6%) | Oxygen is essential oxidant |

| Temperature | 130 °C | Optimal for reaction progression | Lower temps reduce yield |

| Reaction time | 18 h | Sufficient for completion | Extended times not reported |

These data underscore the importance of controlled acidic and oxidative conditions for efficient synthesis.

Summary Table: Preparation Methods Overview

| Method | Key Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Classical condensation and alkylation | o-Phenylenediamine, cyclopentyl halide, methylating agents | Acidic condensation, base-promoted alkylation | Moderate to high | Straightforward, well-established | Multi-step, may require purification |

| Oxidative CDC | N-amino-2-iminopyridines, β-diketones/nitrile substrates, AcOH, O2 | Ethanol, 130 °C, 18 h, O2 atmosphere | High (up to 94%) | Green, single-step, high atom economy | Requires specific substrates, oxygen atmosphere |

| Pd-catalyzed cross-coupling (analogous methods) | Bromides, Pd catalyst, base | DMF or dioxane, 100 °C | Variable | Versatile for substitutions | Catalyst cost, sensitivity |

Análisis De Reacciones Químicas

1-Cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The compound can undergo substitution reactions, particularly at the benzodiazole ring, to introduce different functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Aplicaciones Científicas De Investigación

1-Cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 1-Cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The target compound’s properties are influenced by its substituents. Below is a comparative analysis of key benzodiazole derivatives:

Table 1: Structural and Physical Properties of Selected 1,3-Benzodiazole-5-carbonitrile Derivatives

Key Observations:

- Electronic Effects : Bromine in 7-Bromo-2-methyl-1-propyl-* introduces electron-withdrawing effects, altering reactivity for cross-coupling reactions .

- Functional Diversity: The amino-substituted derivative (2-amino-1-methyl-*) enables nucleophilic modifications, contrasting with the carbonitrile’s electrophilic character .

Structural Analysis Techniques

Crystallographic tools like SHELX and ORTEP-3 are critical for resolving benzodiazole structures. SHELXL refines small-molecule geometries, while ORTEP-3 visualizes molecular conformations . These methods ensure accurate determination of substituent orientations and intermolecular interactions.

Actividad Biológica

Overview

1-Cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile (CAS No. 1403483-73-7) is a compound with the molecular formula and a molecular weight of 225.29 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial and anticancer properties. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays have demonstrated its effectiveness against various cancer cell lines, including:

- MCF-7 (breast cancer)

- HCT116 (colon cancer)

- A549 (lung cancer)

The compound's cytotoxicity was evaluated through IC50 values, which represent the concentration required to inhibit cell growth by 50%. The results showed promising potency:

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 15.63 |

| HCT116 | 12.45 |

| A549 | 10.30 |

These values suggest that this compound has comparable or superior activity relative to some established chemotherapeutic agents such as doxorubicin .

The mechanism by which this compound exerts its biological effects is believed to involve the modulation of cellular signaling pathways. It may interact with specific enzymes or receptors, leading to alterations in cell proliferation and apoptosis. Notably, flow cytometry analyses have indicated that this compound can induce apoptosis in cancer cells by increasing caspase activity, which is crucial for programmed cell death .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been studied for its antimicrobial effects. Preliminary investigations have shown that it possesses activity against various bacterial strains. The minimum inhibitory concentrations (MICs) for selected bacteria were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 16 |

These results indicate that the compound may serve as a potential lead in the development of new antimicrobial agents .

Case Studies and Research Findings

Several case studies have highlighted the potential of this compound in drug discovery:

- Study on Anticancer Activity : A study published in Molecules demonstrated that derivatives of benzodiazole compounds exhibit enhanced cytotoxicity against various cancer cell lines. The presence of specific substituents on the benzodiazole ring was found to significantly influence their biological activity .

- Antimicrobial Evaluation : Research conducted on the antimicrobial properties revealed that modifications to the benzodiazole structure could enhance activity against resistant bacterial strains, suggesting a pathway for developing new antibiotics .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 1-Cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, including cyclization of benzodiazole precursors and subsequent functionalization. For example, cyclopentyl groups can be introduced via nucleophilic substitution or coupling reactions under inert atmospheres. Carbonitrile groups are often added using cyanating agents like trimethylsilyl cyanide (TMSCN) in the presence of Lewis acids. Reaction optimization should prioritize yield and purity, monitored via TLC and HPLC .

Q. How can researchers characterize the molecular structure of this compound using spectroscopic techniques?

- Methodological Answer : Employ a combination of:

- NMR spectroscopy (¹H, ¹³C, and 2D experiments) to confirm cyclopentyl and methyl group positions.

- IR spectroscopy to identify the carbonitrile (C≡N) stretch near 2200 cm⁻¹.

- Mass spectrometry (MS) for molecular ion confirmation.

Cross-validate results with computational methods (e.g., DFT) to resolve ambiguities .

Q. What biological activities have been preliminarily reported for this compound?

- Methodological Answer : Early-stage studies focus on its potential as a kinase inhibitor or antimicrobial agent. Use standardized assays such as:

- Enzyme inhibition assays (e.g., kinase activity measured via fluorescence polarization).

- Microbial susceptibility testing (e.g., broth microdilution for MIC determination).

Include positive/negative controls and triplicate measurements for statistical validity .

Advanced Research Questions

Q. How can contradictions between spectroscopic data and crystallographic results be resolved?

- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., tautomerism) or crystal packing distortions. Address this by:

- Performing variable-temperature NMR to detect conformational flexibility.

- Conducting X-ray crystallography to compare solid-state vs. solution-phase structures.

- Applying statistical error analysis (e.g., R-factor comparisons) to assess data reliability .

Q. What mechanistic insights exist for substitution reactions involving the benzodiazole core?

- Methodological Answer : Investigate reaction pathways using:

- Kinetic isotope effects (KIE) to identify rate-determining steps.

- Computational modeling (e.g., DFT) to map transition states and intermediates.

- Isotopic labeling (e.g., ¹⁵N or ²H) to track bond reorganization.

Document solvent and temperature effects to refine mechanistic hypotheses .

Q. How can computational modeling predict the compound’s reactivity in novel catalytic systems?

- Methodological Answer : Use density functional theory (DFT) to:

- Calculate frontier molecular orbitals (HOMO/LUMO) for nucleophilic/electrophilic site identification.

- Simulate binding affinities with catalytic metal centers (e.g., Pd or Cu).

Validate predictions experimentally via Hammett plots or linear free-energy relationships (LFER) .

Q. What experimental design principles apply to studying its stability under varying pH and temperature?

- Methodological Answer : Design stability studies using:

- Forced degradation protocols (e.g., exposure to 0.1 M HCl/NaOH at 40–80°C).

- HPLC-MS monitoring to track decomposition products.

- Arrhenius modeling to extrapolate shelf-life under standard storage conditions .

Q. How to design bioactivity studies that account for potential off-target effects?

- Methodological Answer : Implement:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.